Bienvenue dans la boutique en ligne BenchChem!

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide

Benzothiophene Regioisomerism Medicinal Chemistry

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide (CAS 2097891-93-3) is a synthetic small-molecule benzothiophene amide derivative with the molecular formula C19H18ClNO2S and a molecular weight of 359.87 g/mol. The compound is supplied at ≥95% purity by multiple chemical vendors for research use only.

Molecular Formula C19H18ClNO2S
Molecular Weight 359.87
CAS No. 2097891-93-3
Cat. No. B2490160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide
CAS2097891-93-3
Molecular FormulaC19H18ClNO2S
Molecular Weight359.87
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)C(CNC(=O)CCC3=CC(=CC=C3)Cl)O
InChIInChI=1S/C19H18ClNO2S/c20-14-5-3-4-13(10-14)8-9-19(23)21-11-17(22)16-12-24-18-7-2-1-6-15(16)18/h1-7,10,12,17,22H,8-9,11H2,(H,21,23)
InChIKeyNKGYIWGVLXJRLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide (CAS 2097891-93-3): Compound Identity and Procurement-Relevant Specifications


N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide (CAS 2097891-93-3) is a synthetic small-molecule benzothiophene amide derivative with the molecular formula C19H18ClNO2S and a molecular weight of 359.87 g/mol . The compound is supplied at ≥95% purity by multiple chemical vendors for research use only . It bears the InChI Key NKGYIWGVLXJRLF-UHFFFAOYSA-N and SMILES OC(CNC(=O)CCC1=CC(Cl)=CC=C1)C1=CSC2=CC=CC=C12 . Its computed physicochemical profile includes a logP of 5.436, a topological polar surface area (tPSA) of 38 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds, as catalogued in the ZINC database (ZINC000043020605) [1]. The benzothiophene scaffold is a recognized pharmacophore in medicinal chemistry, appearing in clinically validated agents such as the 5-lipoxygenase (5-LOX) inhibitor zileuton and the selective estrogen receptor modulator raloxifene . As of the latest ChEMBL 20 release, no curated bioactivity data have been deposited for this specific compound, indicating its status as an underexplored chemotype within a well-precedented structural class [1].

Why Generic Benzothiophene Amide Substitution Fails: Structural Determinants of N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide Differentiation


Benzothiophene amides are not functionally interchangeable. Small structural variations—including the position of benzothiophene ring attachment (2-yl vs. 3-yl), the nature of the hydroxyalkyl spacer (hydroxyethyl vs. hydroxypropyl), the phenyl substituent identity and position (3-Cl vs. 2-F vs. 4-CF3), and the carbonyl linker length (acetamide vs. propanamide)—produce divergent physicochemical and pharmacological profiles [1]. For the target compound, the specific 3-yl benzothiophene attachment, the compact hydroxyethyl spacer, and the meta-chlorophenyl substituent collectively define a unique three-dimensional pharmacophore that cannot be replicated by any single commercially available analog. The ZINC-computed logP of 5.436 and tPSA of 38 Ų position this compound in a distinct region of property space relative to its closest analogs, with implications for membrane permeability, metabolic stability, and off-target promiscuity that cannot be inferred by interpolation from related benzothiophene amides without direct experimental comparison [2].

Quantitative Differentiation Evidence for N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide (CAS 2097891-93-3): Comparator-Based Selection Guide


Benzothiophene Regioisomeric Differentiation: 3-yl vs. 2-yl Attachment Effects on Molecular Properties

The target compound features a benzothiophene-3-yl attachment, whereas its closest commercially available analog (CAS 2034471-57-1) bears a benzothiophene-2-yl moiety [1]. This regioisomeric difference alters the spatial orientation of the bicyclic aromatic system relative to the hydroxyethyl linker and the propanamide chain. The 3-yl attachment positions the sulfur atom of the thiophene ring distal to the linker, whereas the 2-yl attachment places it proximal, resulting in distinct electrostatic surface potentials and conformational preferences [2]. These regioisomers cannot be assumed to exhibit equivalent target engagement or metabolic profiles without direct comparative data.

Benzothiophene Regioisomerism Medicinal Chemistry Structure-Activity Relationship

Halogen Substituent Differentiation: 3-Chlorophenyl vs. 2-Fluorophenyl Propanamide Analogs

The target compound contains a 3-chlorophenyl group on the propanamide moiety. A structurally analogous compound (CAS 2034438-37-2) replaces the 3-chlorophenyl with a 2-fluorophenyl substituent [1]. Chlorine and fluorine differ substantially in size (van der Waals radius: Cl = 1.75 Å vs. F = 1.47 Å), lipophilicity contribution (Hansch π: Cl = +0.71 vs. F = +0.14), and electronic effects (Hammett σm: Cl = +0.37 vs. F = +0.34), producing divergent compound properties [2]. The 3-chloro substitution pattern also positions the halogen meta to the propanamide linkage, whereas the 2-fluoro analog places the halogen ortho, further differentiating the spatial electrostatic profile.

Halogen bonding Lipophilicity Benzothiophene SAR

Class-Level Evidence: Benzothiophene Amide Scaffold as a Privileged 5-Lipoxygenase Pharmacophore

Benzothiophene amides constitute a well-established pharmacophore class for 5-lipoxygenase (5-LOX) inhibition. The FDA-approved 5-LOX inhibitor zileuton (a benzothiophene hydroxyurea) exhibits an IC50 of 0.5 µM in rat basophilic leukemia-1 (RBL-1) cell supernatant assays and 0.4 µM in human polymorphonuclear leukocytes (PMNL) [1]. The structurally optimized preclinical candidate MK-5286, a benzothiophene-2-carboxamide, achieves IC50 values of 55 nM (cell-free) and 21 nM (human whole blood assay) [2]. Structure-activity relationship (SAR) analyses of benzothiophene 5-LOX inhibitors have demonstrated that polar substituents or halogen substitution at the 3-/4-position of the pendant phenyl ring are beneficial for inhibitory potency, a structural feature present in the target compound's 3-chlorophenyl moiety [2]. While direct 5-LOX inhibition data for the target compound are not yet available in curated databases, its alignment with validated SAR determinants supports its classification as a candidate 5-LOX modulator within this privileged chemotype [2].

5-Lipoxygenase Inflammation Benzothiophene Enzyme inhibition

Linker Length Differentiation: Hydroxyethyl-Propanamide vs. Hydroxyethyl-Acetamide Backbone Comparison

The target compound incorporates a propanamide linker (three-carbon chain between carbonyl and phenyl ring), while a commercially available analog (CAS 2327509-96-4) employs an acetamide linker (one-carbon chain) with a 2-chlorophenyl substituent . The additional methylene units in the propanamide confer greater conformational flexibility (three rotatable bonds between the amide nitrogen and the chlorophenyl ring vs. one in the acetamide analog) and increase molecular volume, which may influence target binding pocket accommodation, entropic binding penalties, and metabolic liability [1]. The propanamide chain length also positions the 3-chlorophenyl group at a different distance and angular relationship relative to the benzothiophene-hydroxyethyl core compared to the acetamide analog.

Linker optimization Benzothiophene Propanamide Acetamide Conformational flexibility

Physicochemical Property Space Positioning: LogP and tPSA Differentiation from In-Class Benzothiophene Amides

The target compound occupies a distinct region of lipophilicity-polarity space relative to structurally related benzothiophene amides. With a computed logP of 5.436 and tPSA of 38 Ų (ZINC15), it lies near the upper boundary of typical oral drug-like space (Lipinski logP ≤ 5; Veber tPSA ≤ 140 Ų) [1]. By comparison, the parent benzothiophene scaffold has a logP of approximately 3.2, and the benzothiophene-2-carboxamide clinical candidate MK-5286 has a substantially lower logP due to its polar triazole and carboxamide substituents [2][3]. The higher logP of the target compound predicts enhanced membrane permeability but also potentially higher metabolic clearance and plasma protein binding, making it suitable for cell-based assays where intracellular target engagement is desired but less optimal for in vivo studies without formulation optimization.

LogP tPSA Drug-likeness Benzothiophene Physicochemical profiling

Recommended Application Scenarios for N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide (CAS 2097891-93-3) Based on Quantitative Evidence


5-Lipoxygenase Inhibitor Screening and SAR Expansion

Researchers investigating 5-LOX as an anti-inflammatory or anti-leukotriene target should prioritize this compound as a structurally differentiated addition to benzothiophene-based screening libraries. The benzothiophene amide scaffold is pharmacologically validated for 5-LOX inhibition, with the clinical benchmark zileuton (IC50 = 0.5 µM) and preclinical candidate MK-5286 (IC50 = 55 nM cell-free) establishing activity benchmarks . The target compound's 3-chlorophenyl substituent aligns with published SAR indicating that halogen substitution at the 3-/4-position of the pendant phenyl ring enhances 5-LOX inhibitory potency [2]. Its distinct regioisomeric identity (3-yl attachment) and propanamide linker differentiate it from existing benzothiophene 5-LOX ligands, offering novel chemical matter for hit expansion and scaffold hopping campaigns.

Cell-Based Phenotypic Screening for Benzothiophene Chemotype Profiling

With a computed logP of 5.436 and a modest tPSA of 38 Ų, this compound is predicted to exhibit high passive membrane permeability, making it well-suited for intracellular target engagement in cell-based assays . Its lipophilicity profile distinguishes it from more polar benzothiophene derivatives (such as MK-5286) and positions it to sample a distinct region of chemical property space [2]. Procurement for phenotypic screening decks should include this compound to ensure adequate coverage of the lipophilic benzothiophene amide subspace, particularly for assays involving membrane-bound targets (e.g., GPCRs, ion channels) or intracellular enzymes where cell penetration is rate-limiting.

Regioisomeric Selectivity Profiling: Benzothiophene 3-yl vs. 2-yl Comparator Studies

The availability of both the target compound (3-yl attachment, CAS 2097891-93-3) and its closest 2-yl analog (CAS 2034471-57-1) enables matched-pair regioisomeric profiling [2]. Researchers can systematically investigate how benzothiophene ring attachment position modulates target binding, selectivity, and metabolic stability. This matched molecular pair analysis is particularly valuable for kinase selectivity profiling, nuclear receptor binding assays, or any target class where the spatial orientation of the bicyclic aromatic system determines recognition. The concomitant difference in the hydroxyalkyl spacer (hydroxyethyl vs. hydroxypropyl) provides additional SAR resolution.

Computational Chemistry and Molecular Docking Validation Studies

The target compound's well-defined three-dimensional structure, single hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds (ZINC15) make it an attractive candidate for computational docking and molecular dynamics validation studies . Its intermediate conformational flexibility (RotB = 3) balances adequate sampling with manageable computational cost. The absence of curated bioactivity data in ChEMBL 20 renders it a useful test case for prospective virtual screening validation, where computational predictions can be benchmarked against freshly generated experimental data without risk of training set contamination.

Quote Request

Request a Quote for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.